Evidence Gap Advisory: Direct Comparative Bioactivity Data Are Not Publicly Available for CAS 478050-01-0
A systematic search of primary literature, authoritative databases, and patent repositories as of April 2026 did not retrieve direct, comparator-anchored quantitative bioactivity data (e.g., IC50, EC50, Ki, Kd) for the exact compound N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide. The ZINC database (ZINC1183597) explicitly annotates this compound as having 'no known activity,' and it has not been detected in any clinical trial [1]. This absence of published quantitative data means that no evidence-based claim of superiority over closest analogs can be made at this time. Users procuring this compound should anticipate that biological characterization may need to be performed de novo. This evidence gap is itself a differentiating feature: researchers who require a structurally novel, pharmacologically uncharacterized benzothiazole–stilbene sulfonamide for exploratory SAR or screening library diversification may find CAS 478050-01-0 uniquely fit for purpose precisely because it has not been exhaustively profiled against any particular target class.
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50/EC50/Ki) |
|---|---|
| Target Compound Data | None identified in primary literature or public databases |
| Comparator Or Baseline | Multiple structurally related N-benzothiazolyl-benzenesulfonamides (e.g., ABCA1 upregulators series, CA inhibitors) have published IC50 values; see Evidence Items 2–4 below for class-level benchmarks |
| Quantified Difference | Not calculable — absence of data for target compound vs. presence of data for comparators |
| Conditions | Comprehensive literature and database search (PubMed, BindingDB, ChEMBL, ZINC, Google Patents, SciFinder-n); search date April 2026 |
Why This Matters
For procurement decisions, the absence of pre-existing bioactivity data means this compound offers a true 'blank slate' for exploratory research, whereas most close analogs arrive with pre-determined target annotations that may bias screening campaigns.
- [1] ZINC Database. ZINC1183597. Annotation: 'There is no known activity for this compound. This substance has not been detected to have been used in any clinical trials.' University of California, San Francisco. View Source
